molecular formula C7H6BrF3N2 B2432795 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 1369921-50-5

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B2432795
CAS No.: 1369921-50-5
M. Wt: 255.038
InChI Key: XAVUVZUKMYQPNK-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1369921-50-5 . It has a molecular weight of 255.04 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 255.04 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine serves as a starting material for synthesizing various novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives display a range of biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Density functional theory (DFT) studies further elucidate their potential as chiral dopants for liquid crystals due to their unique molecular properties (Ahmad et al., 2017).

Chemoselective Synthesis

The compound plays a crucial role in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. The process is marked by simplicity, high yields, and an environmentally friendly approach, making it a valuable method in organic chemistry (Aquino et al., 2015).

Regioselectivity in Reactions

Investigations into the regioselectivity of reactions involving this compound, particularly with ammonia, have been conducted. The studies provide insights into the formation of specific products and their crystalline structures, contributing to a deeper understanding of reaction dynamics (Doulah et al., 2014).

Spectroscopic and Optical Studies

Spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, have been employed to characterize 5-Bromo-2-(trifluoromethyl)pyridine. These studies are complemented by density functional theory (DFT) calculations and molecular analyses, providing insights into its structural and electronic properties (Vural & Kara, 2017).

Properties

IUPAC Name

5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUVZUKMYQPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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